3-(2,2-Difluoro-ethoxy)-4,5-difluoro-benzeneboronic acid 3-(2,2-Difluoro-ethoxy)-4,5-difluoro-benzeneboronic acid
Brand Name: Vulcanchem
CAS No.: 936250-23-6
VCID: VC15952494
InChI: InChI=1S/C8H7BF4O3/c10-5-1-4(9(14)15)2-6(8(5)13)16-3-7(11)12/h1-2,7,14-15H,3H2
SMILES:
Molecular Formula: C8H7BF4O3
Molecular Weight: 237.95 g/mol

3-(2,2-Difluoro-ethoxy)-4,5-difluoro-benzeneboronic acid

CAS No.: 936250-23-6

Cat. No.: VC15952494

Molecular Formula: C8H7BF4O3

Molecular Weight: 237.95 g/mol

* For research use only. Not for human or veterinary use.

3-(2,2-Difluoro-ethoxy)-4,5-difluoro-benzeneboronic acid - 936250-23-6

Specification

CAS No. 936250-23-6
Molecular Formula C8H7BF4O3
Molecular Weight 237.95 g/mol
IUPAC Name [3-(2,2-difluoroethoxy)-4,5-difluorophenyl]boronic acid
Standard InChI InChI=1S/C8H7BF4O3/c10-5-1-4(9(14)15)2-6(8(5)13)16-3-7(11)12/h1-2,7,14-15H,3H2
Standard InChI Key YOWBSHPKPTTYFK-UHFFFAOYSA-N
Canonical SMILES B(C1=CC(=C(C(=C1)F)F)OCC(F)F)(O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, [3-(2,2-difluoroethoxy)-4,5-difluorophenyl]boronic acid, reflects its substitution pattern (Fig. 1). The benzene core is functionalized with:

  • Fluorine atoms at positions 4 and 5, which increase electron-withdrawing effects and metabolic stability .

  • A 2,2-difluoroethoxy group at position 3, introducing steric bulk and altering solubility .

  • A boronic acid group (-B(OH)2_2) at position 1, enabling participation in cross-coupling reactions .

The canonical SMILES representation, B(C1=CC(=C(C(=C1)F)F)OCC(F)F)(O)O, and InChIKey YOWBSHPKPTTYFK-UHFFFAOYSA-N provide unambiguous identifiers for computational and database applications .

Physicochemical Characteristics

Key properties are summarized in Table 1.

PropertyValueSource
Molecular FormulaC8H7BF4O3\text{C}_8\text{H}_7\text{BF}_4\text{O}_3
Molecular Weight237.95 g/mol
Purity≥98%
AppearanceWhite to yellow crystalline powder

Synthesis and Manufacturing

General Synthetic Routes

While detailed synthetic protocols are proprietary, a generalized approach involves:

  • Functionalization of benzeneboronic acid: Introducing fluorine and ethoxy groups via electrophilic aromatic substitution or metal-catalyzed coupling .

  • Etherification: Reaction of a fluorophenol intermediate with 2,2-difluoroethyl bromide under basic conditions to install the difluoroethoxy group .

  • Purification: Recrystallization or chromatography to achieve ≥98% purity .

Industrial-Scale Production Challenges

  • Fluorine Handling: Requires specialized equipment due to the corrosive nature of fluorinating agents .

  • Boronic Acid Stability: Moisture-sensitive intermediates necessitate inert atmosphere processing .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic acid group enables palladium-catalyzed coupling with aryl halides, forming biaryl structures critical in drug discovery . For example, in Patent WO2019175043A1, this compound intermediates the synthesis of 4-{[(2S)-2-{4-[5-chloro-2-(1H-1,2,3-triazol-1-yl)phenyl]-5-methoxy-2-oxopyridin-1(2H)-yl}butanoyl]amino}-2-fluorobenzamide derivatives, potential kinase inhibitors .

Fluorine’s Role in Bioactivity

The 4,5-difluoro and 2,2-difluoroethoxy groups enhance:

  • Metabolic stability: Resistance to cytochrome P450 oxidation .

  • Binding affinity: Fluorine’s electronegativity modulates interactions with target proteins .

Precautionary CodeInstruction
P261Avoid breathing dust/fume
P264Wash hands thoroughly after handling
P271Use only outdoors or in well-ventilated areas

Recent Research and Patent Landscape

Key Patent Applications

  • WO2019175043A1: Utilizes the compound in multi-step syntheses of kinase inhibitors, demonstrating scalability to industrial production .

  • PubChem CID 17750152: Documents its role in metabolite studies, highlighting pharmacokinetic applications .

Emerging Applications

  • Materials Science: Incorporation into fluorinated polymers for enhanced thermal stability .

  • Anticancer Agents: Exploration in proteolysis-targeting chimeras (PROTACs) due to fluorine’s bioisosteric properties .

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